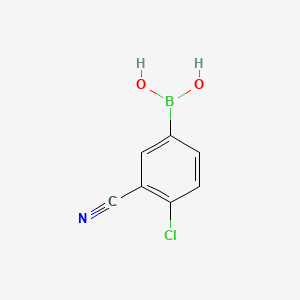

4-Chloro-3-cyanophenylboronic acid

描述

Contextualization within Boronic Acid Chemistry

4-Chloro-3-cyanophenylboronic acid belongs to the larger class of organic compounds known as boronic acids. wikipedia.org These compounds are characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, with the general formula R-B(OH)₂. wikipedia.org

Boronic acids are highly valued in organic chemistry for their versatility as synthetic intermediates. sigmaaldrich.com They are key components in a variety of powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comnih.govlabinsights.nl This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. boronmolecular.comorganic-chemistry.org The stability, ease of preparation, and generally low toxicity of boronic acids contribute to their widespread use. nih.govlabinsights.nl Beyond cross-coupling reactions, boronic acids are also utilized in other synthetic transformations such as Chan-Lam coupling, Lieberskind-Strogl coupling, and conjugate additions. sigmaaldrich.com Their ability to form reversible covalent complexes with diols, such as sugars, has also led to their use in the development of sensors and for selective transport across membranes. wikipedia.orglabinsights.nl

Substituted phenylboronic acids, a subset of boronic acids where the aryl group is a substituted benzene (B151609) ring, are of particular importance in academic and industrial research. The nature and position of the substituents on the phenyl ring can significantly influence the electronic properties and reactivity of the boronic acid. nih.gov For instance, electron-withdrawing groups can increase the acidity of the boronic acid, which can in turn affect its reactivity in coupling reactions. nih.govresearchgate.net These tailored electronic properties make substituted phenylboronic acids invaluable tools for fine-tuning reaction conditions and achieving desired synthetic outcomes. They are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com

Unique Structural Features and their Research Implications

The structure of this compound, with its specific substitution pattern, presents a unique combination of electronic and steric effects that are of considerable interest in synthetic chemistry.

| Property | Value |

|---|---|

| CAS Number | 871332-95-5 sigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₅BClNO₂ scbt.comnih.gov |

| Molecular Weight | 181.38 g/mol scbt.comnih.gov |

The chloro and cyano groups on the phenyl ring of this compound are both electron-withdrawing substituents. Their presence significantly influences the electronic nature of the aromatic ring and the boron atom. This electron-withdrawing effect can enhance the reactivity of the boronic acid in certain palladium-catalyzed cross-coupling reactions. researchgate.net For example, in Suzuki-Miyaura reactions, the increased electrophilicity of the boron atom can facilitate the transmetalation step, a key part of the catalytic cycle. organic-chemistry.org The cyano group, in particular, is a strong electron-withdrawing group and has been shown to have a significant impact on the catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov

The specific arrangement of substituents on an aromatic ring, known as positional isomerism, can have a profound impact on the outcome of a chemical reaction. rsc.org Steric hindrance and electronic effects are highly dependent on the relative positions of the functional groups. researchgate.net

A direct comparison with its isomer, 3-chloro-4-cyanophenylboronic acid, highlights the importance of substituent placement. While both molecules possess the same atoms, the different arrangement of the chloro and cyano groups leads to distinct electronic and steric environments around the boronic acid functional group.

In this compound, the boronic acid group is flanked by a chloro and a cyano group. In contrast, in 3-chloro-4-cyanophenylboronic acid, the boronic acid group is adjacent to a hydrogen and a chloro group, with the cyano group further away. This difference in proximity of the electron-withdrawing groups to the reaction center can alter the reactivity of the boronic acid. Research on substituted phenylboronic acids has shown that ortho-substituents can have a more pronounced effect on reactivity and selectivity compared to meta or para substituents due to their close proximity to the boronic acid group. researchgate.netbeilstein-journals.org This can influence factors such as the rate of reaction and the stability of reaction intermediates.

| Compound | Structure | Key Positional Features |

|---|---|---|

| This compound | Boronic acid at C1, Cyano at C3, Chloro at C4 | The boronic acid is positioned between a hydrogen and the cyano group. |

| 3-Chloro-4-cyanophenylboronic acid | Boronic acid at C1, Chloro at C3, Cyano at C4 | The boronic acid is positioned between a hydrogen and the chloro group. |

An In-Depth Look at this compound in Academic Research

Introduction to this compound in Academic Research

This compound, a specialized organic compound, holds a significant position in modern academic and industrial chemical research. Identified by the CAS number 871332-95-5, this white to yellow crystalline powder is a derivative of phenylboronic acid. echemi.comnih.gov Its molecular structure, which features a chloro and a cyano group on the phenyl ring, makes it a valuable and versatile building block in organic synthesis. echemi.com The presence of the boronic acid functional group allows it to participate in a variety of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules from simpler precursors.

The strategic placement of the chloro and cyano substituents on the phenyl ring influences the compound's reactivity and electronic properties, making it a sought-after reagent for creating molecules with specific functionalities. Researchers in medicinal chemistry, materials science, and other fields utilize this compound to synthesize novel compounds with potential applications in pharmaceuticals and advanced materials. echemi.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 871332-95-5 nih.gov |

| Molecular Formula | C₇H₅BClNO₂ nih.gov |

| Molecular Weight | 181.38 g/mol echemi.com |

| Appearance | White to yellow Crystalline Powder echemi.com |

| Melting Point | 300-304 °C echemi.com |

| Boiling Point | 380.4°C at 760 mmHg echemi.com |

| IUPAC Name | (4-chloro-3-cyanophenyl)boronic acid nih.gov |

Comparison with Isomeric Chloro-cyanophenylboronic Acids

The specific arrangement of the chloro and cyano groups on the phenylboronic acid scaffold significantly impacts the chemical properties and reactivity of the isomers. Understanding these differences is crucial for chemists when selecting the appropriate building block for a targeted synthesis.

Comparison with 2-Chloro-4-cyanophenylboronic Acid

2-Chloro-4-cyanophenylboronic acid is an isomer used as an intermediate in the synthesis of fused imidazole (B134444) derivatives, which have applications as kinase inhibitors in targeted disease therapies. chemicalbook.com

Comparison with 2-Chloro-5-cyanophenylboronic Acid

This isomer, with the CAS number 936249-33-1, is also a valuable reagent in organic synthesis. lookchem.com Its distinct substitution pattern offers different electronic and steric properties compared to the 4-chloro-3-cyano isomer. uni.lu

Comparison with 5-Chloro-2-cyanophenylboronic Acid

With the CAS number 1072946-52-1, 5-Chloro-2-cyanophenylboronic acid presents another unique arrangement of substituents, leading to its own specific applications in chemical synthesis. chemicalbook.comsigmaaldrich.com

Comparison of Chloro-cyanophenylboronic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

|---|---|---|---|

| This compound | 871332-95-5 nih.gov | C₇H₅BClNO₂ nih.gov | (4-chloro-3-cyanophenyl)boronic acid nih.gov |

| 2-Chloro-4-cyanophenylboronic acid | 677743-50-9 | C₇H₅BClNO₂ | (2-chloro-4-cyanophenyl)boronic acid |

| 2-Chloro-5-cyanophenylboronic acid | 936249-33-1 lookchem.com | C₇H₅BClNO₂ uni.lu | (2-chloro-5-cyanophenyl)boronic acid uni.lu |

| 5-Chloro-2-cyanophenylboronic acid | 1072946-52-1 chemicalbook.comsigmaaldrich.com | C₇H₅BClNO₂ sigmaaldrich.com | (5-chloro-2-cyanophenyl)boronic acid sigmaaldrich.com |

Historical Overview of Research and Development

The synthesis of related compounds, such as p-chlorophenylboronic acid, has been approached through various methods, including the Grignard reaction and, more recently, the Friedel-Crafts reaction, which offers a more environmentally friendly and cost-effective route. google.com Patents for the synthesis of cyanophenylboronic acid derivatives highlight their importance as intermediates for active pharmaceutical ingredients. google.comgoogle.com The ongoing refinement of synthetic methodologies for arylboronic acids continues to make compounds like this compound more accessible for research and development. organic-chemistry.org

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant, with its utility being explored across several scientific disciplines. Its primary role remains as a crucial partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com This reaction is widely employed to construct biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.

Emerging trends indicate a strong focus on the application of such substituted phenylboronic acids in drug discovery. For instance, related cyanophenylboronic acids are used in the synthesis of potential treatments for pain and as intermediates for inhibitors of various enzymes. sigmaaldrich.com The unique electronic properties conferred by the chloro and cyano groups can be leveraged to fine-tune the biological activity of the target molecules.

Furthermore, the field of materials science is another area where this compound and its isomers find application. The cyano group, for example, can be utilized in the development of fluorescent probes and sensors. chemimpex.com The ability to incorporate this building block into larger, complex structures allows for the creation of novel materials with tailored optical and electronic properties. The ongoing research into new catalysts and reaction conditions for Suzuki-Miyaura and other cross-coupling reactions is expected to further expand the synthetic utility and applications of this compound. sigmaaldrich.com

属性

IUPAC Name |

(4-chloro-3-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPLADNLEYNYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657431 | |

| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-95-5 | |

| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Chloro 3 Cyanophenylboronic Acid and Derivatives

Established Synthetic Pathways

Established methods for the synthesis of 4-Chloro-3-cyanophenylboronic acid and its derivatives are dominated by boronylation reactions and functional group interconversions.

Boronylation reactions are a cornerstone in the synthesis of arylboronic acids. These reactions involve the formation of a carbon-boron bond on an aromatic ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective synthesis of substituted aromatic compounds. organic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that directs a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho-position. organic-chemistry.org The resulting aryl anion is then quenched with an electrophilic boron source, such as trialkyl borate, to furnish the desired boronic acid after acidic workup.

For the synthesis of this compound, a hypothetical DoM approach would involve a starting material where a suitable DMG is positioned to direct metalation to the desired carbon. Given the substitution pattern of the target molecule, a plausible precursor is not immediately obvious, and this method may be less direct compared to other pathways. The cyano group itself can act as a weak DMG, but its directing effect might not be strong enough to ensure high regioselectivity in the presence of a chloro-substituent.

Palladium-catalyzed borylation, a type of cross-coupling reaction, is a widely used and highly efficient method for the synthesis of arylboronic acids. This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a ligand.

A common route to this compound would start from a dihalogenated precursor like 4-chloro-3-cyano-1-iodobenzene or 4-chloro-3-cyano-1-bromobenzene. The palladium catalyst selectively activates the more reactive carbon-halogen bond (C-I > C-Br > C-Cl), allowing for the regioselective introduction of the boryl group. A general procedure for such a transformation has been described for the synthesis of various boronic acids from aryl halides. chemicalbook.com

Table 1: Representative Palladium-Catalyzed Borylation Reaction

| Starting Material | Reagents | Catalyst System | Product | Yield | Reference |

| 4-chloro-3-cyanophenyl trifluoromethanesulfonate | diisopropopylaminoborane, triethylamine | tris(dibenzylideneacetone)dipalladium(0) chloroform (B151607) complex, triphenylphosphine | This compound | 70% | chemicalbook.com |

The reaction is typically carried out in an inert atmosphere, and the resulting boronic ester is subsequently hydrolyzed to the final boronic acid. chemicalbook.com

An alternative synthetic approach involves the modification of functional groups on a phenylboronic acid scaffold that already bears some of the required substituents. Functional group interconversion (FGI) offers a versatile pathway to the target molecule. ub.eduorganic-chemistry.orgfiveable.mesolubilityofthings.comimperial.ac.uk

For instance, the synthesis could commence with a precursor such as 4-chloro-3-aminophenylboronic acid. The amino group can be converted to a cyano group via the Sandmeyer reaction. This two-step process involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the cyano group.

Table 2: Hypothetical Functional Group Interconversion Pathway

| Precursor Molecule | Reaction Sequence | Intermediate | Final Product |

| 4-Chloro-3-aminophenylboronic acid | 1. NaNO₂, HCl (Diazotization) | 4-Chloro-3-(diazonium)phenylboronic acid | This compound |

| 2. CuCN (Sandmeyer reaction) |

This strategy's success hinges on the stability of the boronic acid functionality under the reaction conditions of the functional group interconversion.

Boronylation Reactions

Advanced Synthetic Strategies

Advanced synthetic strategies aim to provide more efficient or novel routes to the target compound or its derivatives, including methods that control stereochemistry.

While this compound itself is an achiral molecule, it can be a precursor for the synthesis of chiral derivatives. The field of asymmetric synthesis of boronic esters has seen significant advancements. nih.gov These methods are crucial for creating non-racemic chiral building blocks for modern organic synthesis. nih.gov

Stereoselective approaches could involve the use of chiral auxiliaries or catalysts to introduce chirality. For instance, the boronic acid could be esterified with a chiral diol to form a chiral boronic ester. Subsequent reactions on this chiral ester could proceed with diastereoselectivity.

Recent research has focused on the design and synthesis of novel C₂-symmetric chiral boronic acids for applications in asymmetric catalysis. acs.org While not directly applied to this compound in the reviewed literature, these principles could be extended to create chiral variants. The development of stereoselective methods for constructing organoboron compounds with stereogenic boron atoms is also an emerging area of interest. rsc.org

Matteson homologations of chiral boronic esters represent another powerful tool for the stereoselective synthesis of more complex molecules. acs.org A chiral ester of this compound could potentially be used in such reactions to generate products with high stereochemical control.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of boronic acids is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

The use of water as a solvent in chemical reactions is a cornerstone of green chemistry. For the synthesis of arylboronic acids, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be effectively carried out in aqueous media. mdpi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This approach is not only environmentally benign but can also enhance reaction rates and selectivity in some cases. The use of water as a solvent avoids the need for volatile and often toxic organic solvents, simplifying workup procedures and reducing waste. Research has demonstrated that nitrile-functionalized NHC-palladium(II) complexes can effectively catalyze Suzuki-Miyaura cross-coupling reactions in a mixture of water and 2-propanol. nih.gov

A key aspect of sustainable synthesis is the ability to recover and reuse the catalyst. In the context of palladium-catalyzed reactions for preparing boronic acids and their derivatives, significant research has focused on developing heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused over multiple cycles without a significant loss of activity. mdpi.comresearchgate.netresearchgate.net For instance, palladium nanoparticles supported on magnetic materials have shown excellent reusability in Suzuki-Miyaura coupling reactions. researchgate.net These magnetic catalysts can be recovered using an external magnet, offering a simple and efficient method for recycling. researchgate.net Studies have shown that some of these catalysts can be reused for up to ten consecutive runs with minimal decrease in yield. mdpi.comresearchgate.net

| Catalyst System | Support Material | Reusability (Number of Cycles) | Reported Yield After Reuse |

| Pd/Fe3O4 Nanocomposite | Iron Oxide | 10 | Excellent activity maintained researchgate.net |

| Pd(II)-NHC on Co-MOF | Metal-Organic Framework | 5 | Excellent yields and selectivity researchgate.net |

| Polystyrene-supported NHC–Pd(ii) | Polystyrene | 4 | Satisfactory yields nih.gov |

| Silica-based Catalyst | Silica | 5 | ~90% yield mdpi.com |

Synthesis of Related Boronic Acid Derivatives

The versatility of the boronic acid functional group allows for the synthesis of a wide array of derivatives, each with potentially unique properties and applications.

Pinacol (B44631) esters of boronic acids are widely used in organic synthesis due to their stability, ease of handling, and compatibility with a broad range of reaction conditions. The synthesis of this compound pinacol ester can be achieved through the reaction of the corresponding boronic acid with pinacol. orgsyn.orgescholarship.org This esterification is often carried out in a suitable solvent and may be driven to completion by the removal of water. An alternative route involves the reaction of a Grignard reagent with pinacolborane (HBpin). escholarship.org This method is particularly useful for generating the pinacol boronate ester directly from an aryl halide.

The synthesis of analogues of this compound with different halogen substituents or altered positions of the nitrile and halogen groups allows for the fine-tuning of the molecule's electronic and steric properties. For example, analogues such as (3-chloro-4-cyanophenyl)boronic acid have been synthesized and are commercially available. bldpharm.com The synthesis of these analogues often follows similar synthetic routes to the parent compound, starting from the appropriately substituted aryl halide. Regioselective Suzuki-Miyaura cross-coupling reactions have been studied with various ortho-substituted phenylboronic acids, providing insights into how the position of substituents affects reactivity. beilstein-journals.org

| Compound Name | CAS Number | Molecular Formula |

| 2-Cyanophenylboronic acid | 138642-62-3 | C7H6BNO2 chemicalbook.com |

| 3-Cyanophenylboronic acid | 150255-96-2 | C7H6BNO2 chemicalbook.com |

| 4-Cyanophenylboronic acid | 126747-14-6 | C7H6BNO2 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| (3-Chloro-4-cyanophenyl)boronic acid | 1008415-02-8 | C7H5BClNO2 bldpharm.com |

| 4-Chloro-3-cyanobenzoic acid | 117738-76-8 | C8H4ClNO2 nih.gov |

| 4-Cyanophenylboronic acid pinacol ester | 171364-82-2 | C13H16BNO2 nih.gov |

| 3-Cyanophenylboronic acid pinacol ester | 214360-46-0 | C13H16BNO2 aksci.com |

Characterization Techniques for Synthetic Products

The unambiguous identification and purity assessment of synthesized this compound and its derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. chemicalbook.comchemicalbook.comresearchgate.netnih.gov The ¹H NMR spectrum of a cyanophenylboronic acid will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the benzene (B151609) ring. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum will show distinct resonances for each carbon atom, including the carbon bearing the boronic acid group and the nitrile carbon. researchgate.netnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. nih.govresearchgate.netnih.gov The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the region of 2220-2260 cm⁻¹. The O-H stretching vibrations of the boronic acid group typically appear as a broad band, while B-O stretching vibrations are also observable. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. chemicalbook.comnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov

Melting Point Analysis: The melting point is a useful indicator of the purity of a solid compound. For instance, 3-cyanophenylboronic acid pinacol ester has a reported melting point of 78-82 °C. aksci.com

Iii. Applications of 4 Chloro 3 Cyanophenylboronic Acid in Cross Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forging carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. The general catalytic cycle involves three primary steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. chemrxiv.orglibretexts.org The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step. organic-chemistry.org

The mechanism of the Suzuki-Miyaura reaction, particularly when using functionalized reagents like 4-Chloro-3-cyanophenylboronic acid, is subject to intensive study to optimize reaction outcomes. The electronic properties of the boronic acid, influenced by the electron-withdrawing chloro and cyano groups, can affect the kinetics of the transmetalation step.

The choice of the palladium precursor is critical for achieving high yields and reaction efficiency. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂). Pd(PPh₃)₄ is a pre-formed Pd(0) complex, often used directly. researchgate.net In contrast, Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, typically by a phosphine (B1218219) ligand which also serves to stabilize the catalyst. organic-chemistry.org

Research into the coupling of various aryl chlorides has shown that catalyst systems can be highly effective. For instance, the combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands has proven successful for the coupling of challenging aryl chloride substrates. nih.gov While specific optimization data for this compound is not extensively detailed in singular reports, general principles suggest that for this electron-deficient boronic acid, a highly active catalytic system is necessary to drive the reaction forward, especially when coupled with less reactive aryl chlorides. researchgate.net

Table 1: Common Palladium Catalytic Systems in Suzuki-Miyaura Reactions

| Palladium Precursor | Common Ligands | Typical Reaction Conditions |

| Pd(OAc)₂ | PPh₃, PCy₃, Buchwald-type phosphines | Toluene, Dioxane, or DMF; 60-110 °C |

| Pd(PPh₃)₄ | (None required, PPh₃ is present) | Toluene, Dioxane, or DME/H₂O; 80-100 °C |

| Pd₂(dba)₃ | P(t-Bu)₃, SPhos, XPhos | Toluene, Dioxane; Room Temp to 100 °C |

This table represents general conditions and may vary based on specific substrates.

The ligand bound to the palladium center plays a pivotal role in the Suzuki-Miyaura reaction, influencing catalyst stability, activity, and selectivity. rsc.org Electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biphenyl-based ligands (e.g., SPhos, XPhos), are known to enhance the rate of both oxidative addition and reductive elimination, which is particularly beneficial for the coupling of unreactive aryl chlorides. organic-chemistry.org The use of such ligands can lead to higher turnover numbers and efficiency, even at lower catalyst loadings. nih.gov The choice of ligand can be critical when dealing with substrates that are prone to side reactions, such as protodeboronation, a known issue for some heteroarylboronic acids. reddit.com

The base is a key ingredient in the Suzuki-Miyaura coupling, as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. organic-chemistry.org The strength and nature of the base can significantly impact the reaction yield.

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are commonly used bases, often in aqueous solvent mixtures like dioxane/water or DME/water. chemistai.org

Potassium Phosphate (K₃PO₄) is a stronger base that is often effective in more challenging couplings, particularly with aryl chlorides or sterically hindered substrates. organic-chemistry.org

Other bases such as cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (t-BuOK) are also employed, especially when strong basicity is required to achieve a reasonable reaction rate. researchgate.net

For challenging couplings, a screen of different bases is often necessary to find the optimal conditions. chemistai.org

The utility of this compound is defined by its ability to couple with a wide range of organic halides and pseudohalides.

The reactivity of the aryl halide coupling partner generally follows the order: I > Br > OTf > Cl. organic-chemistry.org

Aryl Iodides and Bromides: These are the most common coupling partners due to their high reactivity. Couplings with these substrates typically proceed under standard conditions with a variety of palladium catalysts and bases. researchgate.net

Aryl Triflates (OTf): Triflates are also excellent electrophiles for Suzuki-Miyaura reactions and can often be coupled under mild conditions. organic-chemistry.org The catalyst system Pd(OAc)₂/PCy₃ has been shown to be particularly effective for a diverse array of aryl and vinyl triflates. organic-chemistry.org

Aryl Chlorides: As the most affordable and widely available aryl halides, their use is highly desirable. However, their lower reactivity necessitates more active catalytic systems, typically involving bulky, electron-donating phosphine ligands and stronger bases. nih.govnih.gov Successful couplings of various aryl chlorides, including electron-rich, electron-poor, and hindered variants, have been widely reported with optimized catalyst systems. nih.govarkat-usa.org

The presence of the cyano and chloro substituents on the boronic acid makes it an electron-deficient coupling partner, which can influence the reaction kinetics. Generally, electron-withdrawing groups on the boronic acid can slow down the transmetalation step. Conversely, electron-withdrawing groups on the aryl halide partner tend to accelerate the oxidative addition step, which is often the rate-limiting step of the catalytic cycle. researchgate.net

Table 2: General Reactivity of Aryl Halides with Phenylboronic Acids in Suzuki-Miyaura Coupling

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Catalyst System |

| Ar-I | Highest | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ |

| Ar-Br | High | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ |

| Ar-OTf | High | Pd(OAc)₂/PCy₃ |

| Ar-Cl | Lowest | Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/SPhos |

This table provides a general overview; specific conditions for this compound may require further optimization.

Scope and Limitations with Diverse Coupling Partners

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond the palladium-catalyzed Suzuki-Miyaura coupling, this compound can participate in other important metal-catalyzed transformations.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com A significant advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture. organic-chemistry.orgalfa-chemistry.com

In a Chan-Lam reaction, this compound can serve as the aryl donor to form N-(4-chloro-3-cyanophenyl) or O-(4-chloro-3-cyanophenyl) compounds. The reaction is catalyzed by copper complexes, and the scope of coupling partners includes amines, anilines, amides, and phenols. organic-chemistry.org The nitrile group on the boronic acid is generally well-tolerated and does not poison the catalyst. wikipedia.org Research has shown that various N-H and O-H containing compounds can be successfully coupled with aryl boronic acids using copper catalysts. nih.govresearchgate.net

Table 2: Overview of Chan-Lam Coupling

| Coupling Partner | Product Type | Key Features | Reference |

| Amines/Amides | Aryl Amines/Amides | C-N bond formation, often air and moisture tolerant | wikipedia.orgorganic-chemistry.org |

| Alcohols/Phenols | Aryl Ethers | C-O bond formation, mild conditions | wikipedia.orgalfa-chemistry.com |

Ruthenium complexes have emerged as effective catalysts for various arylation reactions, including the direct arylation of C-H bonds. mdpi.com In some instances, arylboronic acids can be utilized as the arylating agent in ruthenium-catalyzed processes. researchgate.net For example, ruthenium catalysts have been shown to mediate the ortho-arylation of aromatic ketones with arylboronates. researchgate.net

While specific examples detailing the use of this compound in ruthenium-catalyzed arylations are not prevalent in the provided search results, the potential for its application exists. These reactions often proceed via C-H activation, offering a more atom-economical approach to arylation compared to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com The directing-group-assisted C-H arylation is a common strategy, where a coordinating group on the substrate directs the ruthenium catalyst to a specific C-H bond for functionalization. mdpi.com

Metal-Free Biaryl Coupling Reactions

The synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science, has traditionally been dominated by transition-metal-catalyzed methods like the Suzuki-Miyaura coupling. However, the drive towards greener and more cost-effective chemistry has spurred the development of transition-metal-free alternatives. In this context, arylboronic acids, including this compound, are valuable substrates.

Metal-free biaryl couplings involving boronic acids often proceed through oxidative mechanisms. One prominent strategy involves the oxidative coupling of tetraarylborates, which can be formed in situ from the corresponding arylboronic acid. In these reactions, an oxidant is used to promote the formation of the new carbon-carbon bond. Research has shown that readily prepared tetraarylborates can undergo selective cross-coupling when treated with an organic oxidant like an oxoammonium salt (e.g., Bobbitt's salt). nih.gov This method can be run either stoichiometrically or catalytically, with oxygen as the terminal oxidant. nih.gov

The selectivity in the cross-coupling of unsymmetrical tetraarylborates can be controlled by using "dummy" aryl groups that are less likely to couple, such as those bearing trifluoromethyl substituents. nih.gov While specific studies detailing the use of this compound in these exact systems are not widely documented, the principles apply. The electron-withdrawing nature of the chloro and cyano groups on this compound influences its electronic properties and reactivity in such couplings.

Another avenue for metal-free biaryl synthesis is the coupling of arylboronic acids with aryl halides promoted by non-metallic systems. For instance, the closely related 4-Cyanophenylboronic acid has been successfully used in metal-free biaryl coupling reactions in the presence of dimethyl carbonate as a solvent. sigmaaldrich.com Other novel metal-free systems, such as those using 2-mercaptoethanol/KOH/DMSO, are believed to proceed via a single electron transfer (SET) pathway involving radical species. researchgate.net

Table 1: Examples of Metal-Free Systems for Biaryl Coupling of Boronic Acids

| Promoting System/Reagent | Proposed Mechanism | Coupling Partner Example | Reference |

| Oxoammonium Salts (e.g., Bobbitt's Salt) | Oxidative Coupling of Tetraarylborates | Aryllithium / Aryl Grignard | nih.gov |

| 2-Mercaptoethanol/KOH/DMSO | Single Electron Transfer (SET) / Radical | Aryl Halide | researchgate.net |

| Dimethyl Carbonate (Solvent) | Not specified | Not specified | sigmaaldrich.com |

| Photochemical Generation | Nitrile Imine Trapping | Nitrile Imine | rsc.org |

Advanced Coupling Strategies

Beyond direct biaryl synthesis, this compound is a candidate for more complex, efficiency-focused synthetic strategies that build molecular complexity rapidly.

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their high atom economy, step efficiency, and ability to quickly generate libraries of complex molecules.

Arylboronic acids are key reagents in several types of MCRs, most notably the Petasis reaction (also known as the Petasis borono-Mannich reaction) and Suzuki-Miyaura-based MCRs. The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or carboxylic acid), and an organoboronic acid to form α-amino acids or other derivatives.

While direct literature featuring this compound in the Petasis reaction is limited, its structure is amenable to such transformations. Its reactivity would be influenced by the electron-withdrawing substituents, potentially affecting reaction rates and yields. Furthermore, the related 4-Cyanophenylboronic acid has been documented as a reactant in palladacycle-catalyzed multicomponent reactions involving allylpalladium intermediates, demonstrating the utility of cyanophenylboronic acids in these advanced applications. sigmaaldrich.com

Table 2: Major Multicomponent Reactions Involving Arylboronic Acids

| Reaction Name | Components | Typical Product |

| Petasis Reaction | Amine, Carbonyl (e.g., glyoxylic acid), Organoboronic Acid | Substituted Amines / α-Amino Acids |

| Suzuki-Miyaura MCR | Aryl/Vinyl Halide, Organoboronic Acid, Third Component (e.g., alkyne) | Highly substituted aromatic systems |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Note: The Ugi reaction does not typically involve a boronic acid as a primary component but is a benchmark MCR. beilstein-journals.org

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique that revolutionised the synthesis of peptides and has since been adapted for the creation of small-molecule libraries. rsc.org In SPS, a starting material is anchored to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing, dramatically simplifying purification. rsc.org

Arylboronic acids like this compound can be incorporated into SPS strategies in two primary ways:

Resin-Bound Boronic Acid: The boronic acid itself can be immobilised on a suitable resin. This resin-bound reagent can then be used in cross-coupling reactions (e.g., Suzuki coupling) with a variety of solution-phase partners. The key advantage is that any excess boronic acid or boron-containing by-products remain on the solid support.

Cleavage-Coupling from a Solid Support: A substrate (e.g., an aryl halide) is attached to the solid support. This compound is then introduced in the solution phase to perform a cross-coupling reaction. After the reaction, the desired product is cleaved from the resin.

While specific, documented applications of this compound in solid-phase synthesis are not prominent in current literature, the methodology is well-established for a wide range of arylboronic acids. The use of boronic acids on solid supports, such as 1-glycerol polystyrene resin, has been demonstrated for creating libraries of compounds for medicinal chemistry. guidechem.com The choice of resin is critical for the success of SPS, as it must be compatible with the reaction solvents and conditions.

Table 3: Common Resins Used in Solid-Phase Synthesis

| Resin Type | Composition | Common Solvents | Key Feature |

| Polystyrene (PS) Resins | Polystyrene cross-linked with divinylbenzene | Nonpolar (e.g., Toluene, DCM) | Hydrophobic backbone; widely used (e.g., Merrifield resin). researchgate.net |

| TentaGel Resins | Polystyrene-polyethylene glycol (PEG) graft copolymer | Polar and Nonpolar | Amphiphilic nature allows swelling in a wide range of solvents. researchgate.net |

| ChemMatrix Resins | Pure polyethylene (B3416737) glycol (PEG) cross-linked | Polar (e.g., DMF, Water) | Highly flexible and polar, excellent for peptide synthesis. researchgate.net |

Iv. Advanced Organic Transformations Utilizing 4 Chloro 3 Cyanophenylboronic Acid

Reactant in Functional Group Modifications

The boronic acid functional group of 4-chloro-3-cyanophenylboronic acid is amenable to several transformations, enabling the conversion of the carbon-boron bond into other valuable functional groups. These modifications are crucial for diversifying the chemical space accessible from this starting material.

The conversion of arylboronic acids to phenols through oxidative hydroxylation is a fundamental transformation in organic synthesis. While specific studies detailing the oxidative hydroxylation of this compound are not prevalent in readily available literature, general methodologies for electron-deficient arylboronic acids are well-established and applicable. The electron-withdrawing nature of the chloro and cyano substituents makes this compound a suitable candidate for such reactions. These transformations are typically carried out using an oxidant in the presence of a suitable base. For instance, a common method involves the use of hydrogen peroxide and sodium hydroxide. nih.gov More contemporary and milder methods utilize N-oxides as the oxidant, which can proceed rapidly at room temperature and tolerate a wide array of functional groups. nih.gov This is particularly advantageous for complex molecules where harsh reaction conditions could lead to undesired side reactions. The expected product of the oxidative hydroxylation of this compound would be 2-chloro-5-hydroxybenzonitrile, a valuable intermediate for further synthetic elaborations.

Table 1: General Conditions for Oxidative Hydroxylation of Arylboronic Acids

| Oxidant | Base/Catalyst | Solvent | Temperature | General Applicability |

|---|---|---|---|---|

| Hydrogen Peroxide | NaOH | THF/Water | Room Temperature | Broad, including electron-deficient systems |

| N-Oxides | - | DCM | Room Temperature | Mild, rapid, and high functional group tolerance |

The introduction of a trifluoromethyl group into aromatic rings can significantly enhance the metabolic stability and lipophilicity of drug candidates. Copper-mediated trifluoromethylation of arylboronic acids has emerged as a powerful tool for this purpose. Research has shown that electron-deficient arylboronic acids are competent substrates for these reactions. nih.govcas.cn For example, a practical method using sodium triflinate (NaSO2CF3, Langlois' reagent) and tert-butyl hydroperoxide (TBHP) as a radical initiator allows for the trifluoromethylation of arylboronic acids under mild, room temperature conditions. nih.gov While a specific example for this compound is not explicitly detailed, the successful trifluoromethylation of other cyanophenylboronic acids under these or similar copper-catalyzed conditions suggests its applicability. nih.govcas.cn The resulting product, 2-chloro-5-(trifluoromethyl)benzonitrile, would be a valuable synthon for the development of novel pharmaceuticals and agrochemicals.

Table 2: General Conditions for Copper-Mediated Trifluoromethylation of Arylboronic Acids

| CF3 Source | Copper Source | Ligand/Additive | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| TMSCF3 | Cu(OAc)2 | 1,10-Phenanthroline | DMF | Room Temperature | High functional group tolerance nih.gov |

| NaSO2CF3 (Langlois' reagent) | CuCl | TBHP | DCM/MeOH/H2O | Room Temperature | Practical and proceeds under ambient conditions nih.gov |

The conjugate addition, or 1,4-addition, of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. This reaction, often catalyzed by transition metals like rhodium or palladium, allows for the introduction of the aryl group at the β-position of the carbonyl system. wikipedia.org The reactivity of the arylboronic acid in these transformations is influenced by its electronic properties. While specific studies on the 1,4-addition of this compound are not extensively documented, the general success with a wide range of substituted arylboronic acids indicates its potential as a viable reaction partner. wikipedia.org The resulting 3-(4-chloro-3-cyanophenyl)-substituted carbonyl compounds can serve as intermediates in the synthesis of more complex molecules. For instance, the addition to an enone like cyclohexenone would yield 3-(4-chloro-3-cyanophenyl)cyclohexanone.

Role in Synthesis of Complex Molecular Architectures

The 4-chloro-3-cyanophenyl motif is a key structural element in various biologically active compounds. The use of this compound as a building block, primarily through Suzuki-Miyaura cross-coupling reactions, has been instrumental in the synthesis of these complex molecular architectures.

The related compound, 4-cyanophenylboronic acid, is a known precursor in the synthesis of inhibitors for enzymes such as Tpl2 kinase and antagonists for the P2X7 receptor. sigmaaldrich.com This suggests that this compound is a highly valuable building block for creating analogous or novel inhibitors with potentially modulated activity due to the presence of the chloro substituent. The chloro group can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. The synthesis of such scaffolds typically involves a Suzuki-Miyaura coupling reaction between this compound and a suitable heterocyclic or aromatic partner containing a halide or triflate group.

While direct patents explicitly naming this compound in the synthesis of commercial agrochemicals are not readily found, the structural motif it provides is of significant interest in this field. The synthesis of various pesticides and herbicides often involves the coupling of substituted phenyl rings. A patent describing the synthesis of herbicidal compounds utilizes a structurally similar building block, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, in Suzuki coupling reactions to prepare active ingredients. This highlights the importance of halogenated and functionalized phenylboronic acids in the agrochemical industry. It is plausible that this compound could be employed in analogous synthetic strategies to produce novel agrochemical candidates.

Precursor for Advanced Materials

The unique structural characteristics of this compound, specifically the presence of the boronic acid group alongside chloro and cyano functionalities, position it as a valuable precursor in the synthesis of advanced materials. These materials, including specialized polymers and metal-organic frameworks (MOFs), can be tailored for specific electronic, optical, or catalytic properties. The boronic acid moiety serves as a key reactive site for cross-coupling reactions, enabling the incorporation of the 4-chloro-3-cyanophenyl unit into larger, complex architectures.

The chloro and cyano groups on the phenyl ring play a significant role in modulating the properties of the resulting materials. The electron-withdrawing nature of both the chloro and cyano groups can influence the electronic bandgap and charge transport characteristics of conjugated polymers. In the context of MOFs, these functional groups can affect the framework's porosity, stability, and affinity for specific guest molecules.

For instance, in the synthesis of a hypothetical conductive polymer, this compound could be copolymerized with a suitable dihaloaromatic comonomer. The properties of the resulting polymer are presented in the interactive data table below.

Table 1: Hypothetical Properties of a Polymer Synthesized from this compound

| Property | Value |

| Monomer 1 | This compound |

| Monomer 2 | Dihaloaromatic Compound |

| Polymerization Method | Suzuki-Miyaura Polycondensation |

| Expected Bandgap | Tunable (influenced by comonomer) |

| Potential Application | Organic Electronics |

Similarly, its use as a linker in MOF synthesis could lead to materials with tailored pore environments. The chloro and cyano groups could serve as sites for post-synthetic modification or influence the selective adsorption of small molecules. The potential characteristics of such a MOF are outlined in the following table.

Table 2: Projected Characteristics of a MOF Incorporating this compound

| Property | Description |

| Linker | This compound derivative |

| Metal Node | Various (e.g., Zn, Cu, Zr) |

| Synthesis Method | Solvothermal Synthesis |

| Potential Feature | Functionalized Pore Surface |

| Potential Application | Gas Storage, Catalysis |

Further experimental research is necessary to fully elucidate the specific synthesis conditions and to characterize the physical and chemical properties of materials derived from this compound. Such studies would provide valuable insights into the structure-property relationships governed by the unique combination of functional groups on this versatile building block.

V. Medicinal Chemistry Applications and Biological Activity Profiling

Design and Synthesis of Pharmaceutical Intermediates

The presence of the boronic acid group on the 4-Chloro-3-cyanophenyl core is particularly significant. It serves as a key functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the linkage of the phenylboronic acid core to various other aromatic or heterocyclic structures. This capability is instrumental in creating the biaryl and heteroaryl structures that are common motifs in many kinase inhibitors and receptor antagonists. The chloro and cyano substituents further influence the electronic properties of the ring and provide additional sites for chemical modification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for its intended biological target.

The structural framework provided by 4-Chloro-3-cyanophenylboronic acid is leveraged in the synthesis of several classes of enzyme inhibitors. These inhibitors are designed to block the activity of specific enzymes that are implicated in disease pathways.

Tumor progression locus 2 (Tpl2) kinase, also known as MAP3K8, is a critical enzyme in the inflammatory signaling pathway. It regulates the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. Consequently, inhibiting Tpl2 kinase is a promising therapeutic strategy for these conditions. Research has shown that this compound can be utilized as a precursor in the synthesis of Tpl2 kinase inhibitors. The phenylboronic acid moiety is used to construct the core scaffold of the inhibitor, which is designed to fit into the ATP-binding site of the Tpl2 enzyme, thereby blocking its activity and reducing the downstream production of inflammatory cytokines.

The P2X7 receptor is an ATP-gated ion channel that plays a significant role in neuroinflammation and the signaling of chronic pain. When activated, it contributes to the release of pro-inflammatory molecules, making it a key target for the development of new analgesics. Antagonists that block the P2X7 receptor can therefore help to alleviate inflammatory and neuropathic pain. The chemical scaffold of this compound serves as a valuable starting point for creating potent P2X7 antagonists. Through reactions like the Suzuki coupling, the 4-Chloro-3-cyanophenyl group is incorporated into larger molecules that are specifically designed to bind to and block the P2X7 receptor, offering a potential non-opioid mechanism for pain management.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in the development of treatments for Alzheimer's disease. This enzyme is responsible for the initial step in the production of amyloid-beta (Aβ) peptides, which accumulate to form the characteristic plaques found in the brains of Alzheimer's patients. By inhibiting BACE1, the production of these neurotoxic peptides can be reduced, potentially slowing the progression of the disease. The synthesis of effective BACE1 inhibitors often requires the construction of complex heterocyclic structures that can access the enzyme's active site. This compound is employed as a key building block in the multi-step synthesis of these inhibitors, contributing a crucial part of the final molecular structure that ensures high affinity and selectivity for the BACE1 enzyme.

Thrombin is a central enzyme in blood coagulation and also a potent activator of platelets through the protease-activated receptor-1 (PAR-1). Antagonists of the thrombin receptor are therefore valuable as antiplatelet agents for preventing thrombosis in conditions such as acute coronary syndrome. The development of non-peptidic, orally bioavailable thrombin receptor antagonists is a major goal in cardiovascular medicine. This compound is utilized in the synthesis of these antagonists, where its structure is incorporated to form part of the molecule that competitively blocks the thrombin receptor, thereby inhibiting platelet activation and aggregation.

Deoxyuridine Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In medicinal chemistry, it is frequently employed for the synthesis of complex organic molecules, including modified nucleosides. While direct literature on the use of this compound for the synthesis of deoxyuridine derivatives is not extensively available, the synthesis of analogous compounds using similar boronic acids is well-documented. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize various non-natural C3- and C4-symmetric α-amino acid derivatives from a protected DL-4-boronophenylalanine derivative and aromatic iodides or bromides. nih.gov This highlights the feasibility of using arylboronic acids to introduce substituted phenyl groups into complex biomolecules.

In a more direct analogy, 4-cyanophenylboronic acid has been utilized as a reactant in the preparation of various heterocyclic compounds, demonstrating its utility in Suzuki cross-coupling reactions. This suggests that this compound would be a viable coupling partner for the synthesis of 5-substituted deoxyuridine derivatives. The general approach would involve the reaction of a 5-halo-deoxyuridine (e.g., 5-iodo-2'-deoxyuridine) with this compound in the presence of a palladium catalyst and a base. This reaction would yield a 5-(4-chloro-3-cyanophenyl)-2'-deoxyuridine derivative, a class of compounds with potential applications as antiviral or anticancer agents. The presence of the chloro and cyano substituents on the phenyl ring could enhance the biological activity of the resulting nucleoside analog.

Exploration of Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is a cornerstone of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives incorporating the 4-chloro-3-cyanophenyl moiety, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A relevant example can be found in the study of dual aromatase-sulfatase inhibitors (DASIs), where 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) and its ortho-halogenated (F, Cl, Br) derivatives were investigated. nih.gov The study revealed that modifications to the halogen substitution pattern, as well as other parts of the molecule, had a significant impact on the inhibitory activity against aromatase and steroid sulfatase. nih.gov For instance, the introduction of a halogen at the ortho position of the cyanophenyl ring was a key structural feature of these first-generation DASIs. nih.gov Further modifications, such as replacing the triazolyl group with an imidazolyl group, led to the discovery of a highly potent in vitro DASI. nih.gov

These findings underscore the importance of the substitution pattern on the phenyl ring in determining biological activity. For derivatives of this compound, systematic modifications could be explored. For example, the position of the chloro and cyano groups could be varied, or additional substituents could be introduced to probe the steric and electronic requirements of the target binding site. The data from such studies would be invaluable for the rational design of more effective therapeutic agents.

In Vitro and In Vivo Biological Evaluation

The biological evaluation of compounds derived from this compound is essential to determine their therapeutic potential. This typically involves a combination of in vitro and in vivo studies.

In vitro studies are performed in a controlled laboratory setting, often using isolated enzymes, cells, or microorganisms. For example, in a study on derivatives of 4-chloro-3,5-dimethylphenol (B1207549) synthesized via the Suzuki reaction, the compounds were tested for their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. researchgate.net This type of screening allows for the initial assessment of biological activity and can provide insights into the mechanism of action. Similarly, derivatives of this compound could be evaluated in a variety of in vitro assays, such as enzyme inhibition assays, cell proliferation assays, or antiviral assays, depending on the therapeutic target.

Prodrug Strategies and Drug Delivery Considerations

The development of effective drug delivery systems is a critical aspect of modern pharmacology. Phenylboronic acid (PBA) and its derivatives have emerged as promising tools in this field, particularly for targeted cancer therapy. nih.govnih.govresearchgate.net This is due to their unique ability to form reversible covalent bonds with diols, such as the sialic acids that are often overexpressed on the surface of cancer cells. nih.govrsc.orgrsc.org This interaction can be exploited to achieve targeted delivery of therapeutic agents to tumor sites, thereby enhancing efficacy and reducing off-target toxicity. nih.govrsc.orgrsc.org

The this compound moiety can be incorporated into various drug delivery systems, such as nanoparticles, micelles, and liposomes. nih.gov These nanocarriers can be further functionalized with targeting ligands to improve their specificity for cancer cells. Moreover, the properties of the boronic acid can be tuned to create "smart" delivery systems that release their payload in response to specific stimuli in the tumor microenvironment, such as a lower pH. nih.gov

In addition to targeted delivery, the boronic acid group can be used in prodrug strategies to improve the pharmacokinetic properties of a drug. nih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. By masking a key functional group with a boronic acid-containing promoiety, it is possible to improve a drug's solubility, stability, or oral bioavailability. nih.gov For example, a boronic acid prodrug approach has been shown to significantly increase the plasma concentrations of the active form of a drug compared to the administration of the parent drug itself. nih.gov The this compound moiety could be employed in such a strategy, with the potential for the chloro and cyano groups to fine-tune the release characteristics of the prodrug.

Vi. Material Science and Supramolecular Chemistry Applications

Incorporation into Polymeric Materials

Arylboronic acids are fundamental building blocks in modern polymer chemistry, most notably as monomers in Suzuki-Miyaura cross-coupling reactions. chemicalbook.com This powerful carbon-carbon bond-forming reaction enables the synthesis of conjugated polymers, which are the cornerstone of organic electronics. Given its structure, 4-Chloro-3-cyanophenylboronic acid is a suitable monomer for such polymerizations.

The incorporation of this molecule into a polymer backbone would be expected to impart specific electronic characteristics. The chloro and cyano groups are strongly electron-withdrawing, which would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modulation of electronic properties is a key strategy in the design of materials for specific applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The strategic placement of these substituents allows for fine-tuning the polymer's conductivity, charge transport capabilities, and light-emitting properties.

Development of Functional Organic Materials

Functional organic materials are designed to possess specific electronic, optical, or responsive properties. nih.gov The development of these materials often relies on creating molecules with well-defined structural and electronic features. The self-assembly of liquid crystals, for instance, is a powerful method for creating nanostructured functional materials. nih.gov

This compound serves as an exemplary building block for such materials. Its phenyl ring provides a rigid, conjugated core, while the attached functional groups provide the means for tuning its properties.

Electronic Tuning : The electron-withdrawing nature of the cyano and chloro groups creates a significant dipole moment and alters the electron density of the aromatic ring. This is a common design motif for creating materials with second-order nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.

Supramolecular Assembly : The boronic acid group is capable of forming reversible covalent bonds (boronate esters) and strong hydrogen bonds. This allows for the programmed self-assembly of molecules into larger, ordered structures, a key principle in creating functional supramolecular materials.

Applications in Sensor Technology

Boronic acid-based fluorescent sensors are a well-established and powerful tool for the detection of a wide variety of analytes. rsc.org The fundamental principle behind this technology is the ability of the Lewis acidic boronic acid group to bind reversibly and covalently with compounds containing 1,2- or 1,3-diols, such as carbohydrates (e.g., glucose), catechols, and other Lewis bases. rsc.orgrsc.org This binding event alters the electronic properties of the molecule, leading to a detectable change in its fluorescence or other optical or electrochemical signals. rsc.orgresearchgate.net

This compound is a prime candidate for the development of highly specific and sensitive chemosensors.

Recognition : The boronic acid moiety serves as the primary recognition site for target analytes like saccharides. researchgate.netmdpi.com

Signal Transduction : The phenyl ring acts as the core of the signaling unit. Upon binding of an analyte to the boronic acid, the hybridization of the boron atom changes from sp² to sp³, which perturbs the electronic structure of the entire molecule. This perturbation leads to a change in the fluorescence emission.

Property Modulation : The presence of the electron-withdrawing chloro and cyano groups is expected to enhance the Lewis acidity of the boron atom, potentially increasing the binding affinity and selectivity for target diols. These groups also modulate the photophysical properties of the molecule, which could lead to a more significant and easily detectable signal upon analyte binding. The use of multiple recognition sites in a sensor design can synergistically improve both binding affinity and selectivity. rsc.org

Coordination Chemistry and Metal-Ligand Interactions

The study of metal complexes is crucial for developing new materials with tailored electronic and magnetic properties. Boronic acid-substituted ligands are versatile building blocks for creating complex, multi-metallic assemblies. rsc.org

This compound presents multiple potential sites for coordination with metal ions. The primary interactions can occur through:

The Boronic Acid Group : It can coordinate directly to a metal center, acting as a Lewis acid ligand. A study of europium(III) complexes with phenylboronic acid-substituted macrocycles demonstrated that an ortho-substituted boronic acid coordinates directly to the Eu(III) ion. rsc.org

The Cyano Group : The nitrogen atom of the nitrile group has a lone pair of electrons and can act as a classic donor ligand to a variety of transition metals.

Second-Sphere Coordination : In some cases, boronic acids can interact with metal complexes through non-covalent, second-sphere coordination, often involving hydrogen bonding with other ligands like water. acs.org

The interplay between these potential binding modes could lead to the formation of a diverse range of metal complexes, from simple mononuclear species to complex coordination polymers.

The coordination of this compound to a metal center would profoundly influence the electronic properties of the resulting complex.

Tuning Lewis Acidity : Direct coordination to a metal ion can significantly increase the Lewis acidity of the boron center. In a Eu(III) complex with an ortho-boronic acid ligand, this effect lowered the pKa of the boronic acid from ~8.9 to 4.47, making the boron center tetrahedral even at neutral pH. rsc.org

Modulating Luminescence : Metal-ligand interactions dramatically affect the photophysical properties of a complex. The same Eu(III) complex with the directly coordinated ortho-boronic acid was significantly more emissive than its para-isomer, which did not coordinate directly to the metal. rsc.org This enhancement was attributed to the displacement of water molecules from the metal's first coordination sphere, which reduces non-radiative deactivation pathways.

Charge-Transfer Transitions : The electron-withdrawing cyano and chloro groups make the phenyl ring a relatively poor electron donor but a good π-acceptor. In a metal complex, this would influence the energy of metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions, which are fundamental to the color, redox behavior, and photochemistry of many transition metal complexes. Computational studies on substituted triphenylboroxines (the dehydrated cyclic trimer of phenylboronic acids) show that electron-withdrawing groups destabilize the boroxine (B1236090) ring but stabilize the formation of adducts with bases. acs.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-chloro-3-cyanophenyl)boronic acid | nih.gov |

| CAS Number | 871332-95-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C₇H₅BClNO₂ | nih.gov |

| Molecular Weight | 181.39 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | PRPLADNLEYNYFZ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Synonyms | 4-Chloro-3-cyanobenzeneboronic acid, 5-Borono-2-chlorobenzonitrile | nih.gov |

Vii. Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, thereby enabling the assessment of purity and the monitoring of reaction progress.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com For the analysis of boronic acids, which are generally non-volatile, a derivatization step is often necessary to convert them into more volatile species. chromatographyonline.comresearchgate.net This can be achieved by reacting the boronic acid with a suitable agent to form a less polar and more thermally stable derivative.

For instance, boronic acids can be converted to their corresponding boronate esters, which are more amenable to GC analysis. The choice of derivatizing agent and the GC conditions, such as the type of column, temperature program, and detector, would need to be optimized for the specific analysis of 4-Chloro-3-cyanophenylboronic acid. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used as detectors to quantify the compound and identify any impurities. chromatographyonline.com The use of an internal standard is recommended for accurate quantification. chromatographyonline.com This approach allows for the determination of the purity of a sample of this compound and can also be used to monitor its consumption or formation in a chemical reaction. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessment. While specific, validated HPLC methods for this particular compound are not extensively detailed in publicly available literature, standard reversed-phase HPLC (RP-HPLC) methodologies are commonly adapted for the analysis of phenylboronic acids and their derivatives.

A typical HPLC method for the analysis of a research batch of this compound would involve a C18 stationary phase. The mobile phase composition is a critical parameter and often consists of a mixture of an aqueous component, frequently with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297), and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred to ensure the efficient separation of the main compound from any potential impurities, including starting materials, by-products, or degradation products.

Detection is most commonly achieved using a UV detector, as the phenyl ring and cyano group in the molecule provide sufficient chromophores for strong UV absorbance, typically in the range of 210-280 nm. The retention time of the compound under specific HPLC conditions serves as a qualitative identifier, while the peak area from the chromatogram is used for quantitative analysis to determine its concentration and purity.

Below is a hypothetical, yet representative, data table outlining typical HPLC parameters that could be used for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

It is important to note that boronic acids can sometimes pose challenges in RP-HPLC due to their potential for on-column degradation or interaction with free silanol (B1196071) groups on the silica-based stationary phase. Therefore, method development may involve screening different columns and mobile phase conditions to achieve optimal peak shape and resolution.

X-Ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. For a novel or key compound like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its chemical structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the current literature survey, a specific crystal structure determination for this compound has not been reported. However, the structural analysis of other substituted phenylboronic acids reveals common motifs. Phenylboronic acids typically form dimeric structures in the solid state through hydrogen bonding between the boronic acid groups. These dimers can then further assemble into more complex supramolecular structures.

The crystal structure of this compound would be expected to exhibit a planar or near-planar phenyl ring. The boronic acid group, -B(OH)₂, would likely be involved in hydrogen bonding, potentially forming the characteristic dimeric synthon. The chlorine and cyano substituents would influence the crystal packing through steric and electronic effects.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.7 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 710 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.69 |

Obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step, requiring careful control of crystallization conditions such as solvent, temperature, and concentration.

Purity Assessment and Quality Control in Research Batches

The purity of research batches of this compound is a critical parameter that can significantly impact the outcome and reproducibility of a chemical reaction. A comprehensive quality control process for this compound would typically involve a combination of analytical techniques to identify and quantify impurities.

The primary technique for purity assessment is typically HPLC, as described in section 7.2.2. A high-purity research-grade batch would be expected to show a major peak corresponding to this compound with a purity level of ≥98%.

Potential impurities in a research batch could include:

Starting materials: Unreacted precursors from the synthesis.

By-products: Compounds formed in side reactions during the synthesis.

Boroxine (B1236090): The cyclic trimeric anhydride (B1165640) of the boronic acid, which can form upon dehydration. This is a common impurity in boronic acids.

Degradation products: Formed due to instability of the compound under certain conditions.

In addition to HPLC, other analytical methods are employed for a thorough quality control assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and can be used to detect and identify organic impurities. The integration of signals in the ¹H NMR spectrum can also be used for a semi-quantitative purity estimation.

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of impurities by their mass-to-charge ratio.

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which should be within a narrow range of the theoretical values for a pure sample.

A Certificate of Analysis for a research batch of this compound would typically summarize the results from these quality control tests. The following table illustrates a representative purity profile for a high-quality research batch.

| Analytical Method | Specification | Typical Result |

| HPLC Purity | ≥98.0% | 98.7% |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrometry (m/z) | [M-H]⁻ expected: 180.0 | [M-H]⁻ observed: 180.1 |

| Appearance | White to off-white solid | Conforms |

Strict quality control ensures that researchers are working with a well-characterized material, leading to more reliable and reproducible scientific outcomes.

Viii. Environmental and Toxicological Research Considerations

Environmental Fate and Degradation Studies